3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1-methyl-1H-indole
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Overview
Description
3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1-methyl-1H-indole is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological and pharmacological activities. This compound features a benzenesulfonyl group attached to a prop-2-en-1-yl chain, which is further connected to a 1-methyl-1H-indole moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1-methyl-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include benzenesulfonyl chloride, prop-2-en-1-yl bromide, and 1-methyl-1H-indole.
Formation of Benzenesulfonyl Prop-2-en-1-yl Intermediate: Benzenesulfonyl chloride reacts with prop-2-en-1-yl bromide in the presence of a base such as triethylamine to form the benzenesulfonyl prop-2-en-1-yl intermediate.
Coupling with 1-Methyl-1H-Indole: The intermediate is then coupled with 1-methyl-1H-indole in the presence of a palladium catalyst under Suzuki coupling conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1-methyl-1H-indole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfinyl or thiol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfinyl or thiol derivatives.
Substitution: Introduction of halogen, nitro, or other electrophilic groups on the indole ring.
Scientific Research Applications
3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1-methyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
2-Phenylindole: Used in the synthesis of pharmaceuticals and as a fluorescent probe.
Uniqueness
3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1-methyl-1H-indole is unique due to the presence of the benzenesulfonyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other indole derivatives and contributes to its specific applications and reactivity.
Properties
CAS No. |
922139-25-1 |
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Molecular Formula |
C18H17NO2S |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-[2-(benzenesulfonyl)prop-2-enyl]-1-methylindole |
InChI |
InChI=1S/C18H17NO2S/c1-14(22(20,21)16-8-4-3-5-9-16)12-15-13-19(2)18-11-7-6-10-17(15)18/h3-11,13H,1,12H2,2H3 |
InChI Key |
NAMCKSCLSVABGB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=C)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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